Epipinoresinol Epipinoresinol Epipinoresinol is an enantiomer of pinoresinol having (+)-(1R,3aR,4S,6aR)-configuration. It has a role as a plant metabolite and a marine metabolite.
Brand Name: Vulcanchem
CAS No.: 24404-50-0
VCID: VC0161446
InChI: InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
SMILES: COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol

Epipinoresinol

CAS No.: 24404-50-0

Reference Standards

VCID: VC0161446

Molecular Formula: C20H22O6

Molecular Weight: 358.4 g/mol

Epipinoresinol - 24404-50-0

CAS No. 24404-50-0
Product Name Epipinoresinol
Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
IUPAC Name 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Standard InChI InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
Standard InChIKey HGXBRUKMWQGOIE-WZBLMQSHSA-N
Isomeric SMILES COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O
SMILES COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Canonical SMILES COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Appearance Powder
Description Epipinoresinol is an enantiomer of pinoresinol having (+)-(1R,3aR,4S,6aR)-configuration. It has a role as a plant metabolite and a marine metabolite.
Synonyms pino-resinol
pinoresinol
PubChem Compound 637584
Last Modified Nov 11 2021
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